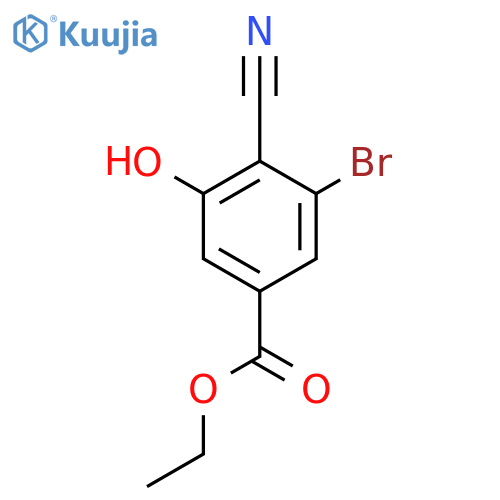

Cas no 1806063-44-4 (Ethyl 3-bromo-4-cyano-5-hydroxybenzoate)

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromo-4-cyano-5-hydroxybenzoate

-

- インチ: 1S/C10H8BrNO3/c1-2-15-10(14)6-3-8(11)7(5-12)9(13)4-6/h3-4,13H,2H2,1H3

- InChIKey: WJRCDVWACQMQEF-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C#N)=C(C=C(C(=O)OCC)C=1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 286

- トポロジー分子極性表面積: 70.3

- 疎水性パラメータ計算基準値(XlogP): 3

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015016845-1g |

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate |

1806063-44-4 | 97% | 1g |

1,504.90 USD | 2021-06-18 | |

| Alichem | A015016845-500mg |

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate |

1806063-44-4 | 97% | 500mg |

855.75 USD | 2021-06-18 | |

| Alichem | A015016845-250mg |

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate |

1806063-44-4 | 97% | 250mg |

504.00 USD | 2021-06-18 |

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate 関連文献

-

1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

Ethyl 3-bromo-4-cyano-5-hydroxybenzoateに関する追加情報

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate (CAS No. 1806063-44-4): An Overview of a Promising Compound in Medicinal Chemistry

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate (CAS No. 1806063-44-4) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its bromo, cyano, and hydroxy functional groups, exhibits a diverse range of biological activities, making it a valuable candidate for further research and development.

The bromine atom in the structure of Ethyl 3-bromo-4-cyano-5-hydroxybenzoate plays a crucial role in modulating its reactivity and biological properties. Brominated compounds are known for their ability to participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. These reactions are fundamental in the synthesis of complex organic molecules and are often utilized in the development of new pharmaceuticals.

The presence of the cyano group (CN) further enhances the chemical versatility of Ethyl 3-bromo-4-cyano-5-hydroxybenzoate. The cyano group is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule. This characteristic makes it an attractive moiety for designing compounds with specific biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

The hydroxy group (OH) in Ethyl 3-bromo-4-cyano-5-hydroxybenzoate is another key functional group that contributes to its biological activity. Hydroxyl groups can form hydrogen bonds, which are essential for interactions with biological macromolecules such as proteins and nucleic acids. This property is particularly important in drug design, where the ability to form stable complexes with target proteins can enhance the efficacy and selectivity of a drug.

Recent studies have highlighted the potential therapeutic applications of Ethyl 3-bromo-4-cyano-5-hydroxybenzoate. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent antitumor activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival, making it a promising lead compound for the development of novel anticancer agents.

In addition to its antitumor properties, Ethyl 3-bromo-4-cyano-5-hydroxybenzoate has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response that plays a crucial role in many diseases, including arthritis, asthma, and cardiovascular disorders. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use as an anti-inflammatory agent.

The pharmacokinetic properties of Ethyl 3-bromo-4-cyano-5-hydroxybenzoate have also been studied to evaluate its suitability as a therapeutic agent. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its good oral bioavailability and low toxicity profile make it an attractive candidate for further preclinical and clinical evaluation.

Despite its promising potential, further research is needed to fully understand the mechanisms underlying the biological activities of Ethyl 3-bromo-4-cyano-5-hydroxybenzoate. Ongoing studies are focused on optimizing its structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop more efficient synthetic routes to produce this compound on a larger scale.

In conclusion, Ethyl 3-bromo-4-cyano-5-hydroxybenzoate (CAS No. 1806063-44-4) represents a promising compound with significant potential in medicinal chemistry. Its unique combination of functional groups provides a strong foundation for further exploration and development as a therapeutic agent. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs and improving patient outcomes.

1806063-44-4 (Ethyl 3-bromo-4-cyano-5-hydroxybenzoate) 関連製品

- 71315-37-2(3-hydroxy-3-(4-phenylphenyl)propanoic acid)

- 2248322-62-3(1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester)

- 2172050-99-4(2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride)

- 2680833-95-6(4-N-(4-iodophenyl)acetamidobutanoic acid)

- 1219949-50-4(3-Piperidinylisonicotinate Hydrochloride)

- 796600-15-2(2-Chloro-4-fluoro-3-methylbenzonitrile)

- 897619-34-0(2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol)

- 1370190-94-5(Desethylene Posaconazole)

- 1804157-77-4(2-Ethoxy-6-fluorophenylhydrazine)

- 852140-77-3(1-(4-chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea)